1-Bromo-3-chlorobutane chemical properties and structure
1-Bromo-3-chlorobutane chemical properties and structure
An In-depth Technical Guide to 1-Bromo-3-chlorobutane: Chemical Properties and Structure
Introduction
1-Bromo-3-chlorobutane is a halogenated alkane of significant interest in organic synthesis. Its bifunctional nature, possessing both a bromine and a chlorine atom at different positions on a butane (B89635) backbone, allows for selective chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical properties, structure, and reactivity, with a focus on experimental considerations for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of 1-bromo-3-chlorobutane are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C4H8BrCl | [1][2][3][] |
| Molecular Weight | 171.46 g/mol | [1][2][3][][5] |
| IUPAC Name | 1-bromo-3-chlorobutane | [2] |
| Boiling Point | 154 °C | [1] |
| SMILES | CC(Cl)CCBr | [1][] |
| InChIKey | ZHTDTJPDPPKLTG-UHFFFAOYSA-N | [1][2][] |
| CAS Number | 56481-42-6 | [3] |
| Purity (Typical) | 95% | [] |
Chemical Structure and Stereochemistry
1-Bromo-3-chlorobutane possesses a four-carbon chain. A bromine atom is attached to the first carbon (C1), and a chlorine atom is attached to the third carbon (C3). The presence of the chlorine atom at the C3 position introduces a chiral center, meaning that 1-bromo-3-chlorobutane can exist as a pair of enantiomers: (S)-1-bromo-3-chlorobutane and (R)-1-bromo-3-chlorobutane.[5] The specific stereoisomer can have a significant impact on its biological activity and reactivity in chiral environments. The (3S) enantiomer has a specific IUPAC name of (3S)-1-bromo-3-chlorobutane.[5]
Experimental Protocols
Proposed Synthesis of 1-Bromo-3-chlorobutane
A plausible synthetic route to 1-bromo-3-chlorobutane involves the halogenation of 3-chlorobutan-1-ol (B3049794). This method provides a regioselective approach to introduce the bromine atom.
Materials:
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3-chlorobutan-1-ol
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Phosphorus tribromide (PBr3)
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Anhydrous diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Distillation apparatus
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-chlorobutan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Cool the flask in an ice bath to 0 °C.
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Slowly add phosphorus tribromide (PBr3) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
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Slowly pour the reaction mixture over crushed ice to quench the excess PBr3.
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Transfer the mixture to a separatory funnel. Wash the organic layer successively with cold water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent by rotary evaporation.
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Purify the crude 1-bromo-3-chlorobutane by fractional distillation under reduced pressure.
Analytical Characterization
The identity and purity of the synthesized 1-bromo-3-chlorobutane can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural elucidation.
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Gas Chromatography (GC): GC can be used to assess the purity of the sample.
Reactivity and Potential Reaction Pathways
The presence of two different halogen atoms on the butane chain allows for differential reactivity. The carbon-bromine bond is generally more reactive towards nucleophilic substitution and organometallic formation than the carbon-chlorine bond.
Wurtz Reaction
A notable reaction of dihaloalkanes is the intramolecular Wurtz reaction. In the case of a related compound, 1-bromo-3-chlorocyclobutane, treatment with sodium metal in an ether solvent leads to the formation of a bicyclic product.[6][7][8] A similar intramolecular coupling is a plausible reaction pathway for 1-bromo-3-chlorobutane, which would lead to the formation of methylcyclopropane. The greater reactivity of the bromide compared to the chloride would likely favor this intramolecular cyclization.
Safety and Handling
Conclusion
1-Bromo-3-chlorobutane is a versatile chemical intermediate with a chiral center, offering potential for stereoselective synthesis. Its differential halogen reactivity allows for selective transformations, making it a valuable tool for organic chemists. The provided synthetic and analytical protocols, along with an understanding of its potential reactivity, should serve as a useful guide for researchers in the field.
References
- 1. 1-bromo-3-chlorobutane [stenutz.eu]
- 2. 1-Bromo-3-chlorobutane | C4H8BrCl | CID 22644751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 5. (3S)-1-bromo-3-chlorobutane | C4H8BrCl | CID 25021321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-3-chlorocyclobutane is treated with two equivalents of Na, in the presence of ether. Which of the following compounds will be formed. [allen.in]
- 7. quora.com [quora.com]
- 8. What would be the product formed when 1-bromo-3-chloro cyclobutane reacts.. [askfilo.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]

